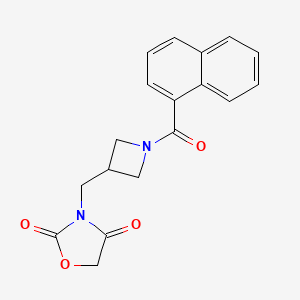

3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . It also contains a naphthoyl group, which is derived from naphthalene, a polycyclic aromatic hydrocarbon . The oxazolidine-2,4-dione group is a type of heterocyclic compound containing an oxazolidine core .

Synthesis Analysis

While specific synthesis methods for this compound are not available, azetidine derivatives can be synthesized through various methods such as the aza-Michael addition . The synthesis of new azetidine and oxetane amino acid derivatives has been described through aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The azetidine ring, naphthoyl group, and oxazolidine-2,4-dione group would all contribute to the overall structure .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, aromatic rings, and heteroatoms would all influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has focused on the synthesis and optimization of compounds related to "3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione" for various applications, including agricultural fungicides and potential pharmaceutical agents. For instance, Sternberg et al. (2001) discussed the discovery and optimization of Famoxadone, a new class of oxazolidinone fungicides, demonstrating excellent control of plant pathogens affecting crops such as grapes and potatoes (Sternberg et al., 2001). Similarly, Merino et al. (2010) presented a novel approach for synthesizing 1,3-oxazolidine-2,4-diones, highlighting their versatility in producing a series of α-hydroxyamides (Merino et al., 2010).

Biological Applications

Several studies have explored the biological applications of compounds structurally similar to "this compound," including their antimicrobial and anticancer properties. Shrestha and Chang (2013) developed a safe and easy synthesis route for 1,3-dimethyl-1,2,3-triazolium derivatives, revealing significant anticancer activities against melanoma, colon cancer, and other types (Shrestha & Chang, 2013). Devi et al. (2013) synthesized oxazolidinone derivatives demonstrating antimicrobial activities, thus highlighting the potential of these compounds as antimicrobial agents (Devi et al., 2013).

Agricultural Applications

The agricultural applications of oxazolidinone derivatives have been a significant area of research. The development of new fungicides, such as Famoxadone, underscores the importance of these compounds in enhancing crop protection and yield (Sternberg et al., 2001).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound contains an azetidine ring, which is a four-membered cyclic amine . Azetidines have been found in many biologically active compounds, including penicillin and cephalosporin antibiotics . Therefore, it’s possible that this compound could interact with bacterial cell wall synthesis enzymes, which are the targets of these antibiotics.

Mode of Action

If this compound acts like other azetidine-containing antibiotics, it might inhibit the transpeptidase enzymes involved in bacterial cell wall synthesis . This would prevent the bacteria from properly forming their cell walls, leading to cell death.

Biochemical Pathways

The affected pathway would likely be the bacterial cell wall synthesis pathway . Downstream effects could include the weakening of the bacterial cell wall and eventual cell lysis.

Result of Action

If this compound does inhibit bacterial cell wall synthesis, the result would be the death of the bacteria due to cell lysis .

Propiedades

IUPAC Name |

3-[[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c21-16-11-24-18(23)20(16)10-12-8-19(9-12)17(22)15-7-3-5-13-4-1-2-6-14(13)15/h1-7,12H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKIAEQJZHRCIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)CN4C(=O)COC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid](/img/structure/B2965871.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2965880.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2965882.png)

![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2965883.png)

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965888.png)